molecular formula C4H7BrF2O B1379629 2-(2-Bromoethoxy)-1,1-difluoroethane CAS No. 1544861-04-2

2-(2-Bromoethoxy)-1,1-difluoroethane

Cat. No.: B1379629
CAS No.: 1544861-04-2
M. Wt: 189 g/mol
InChI Key: VSNAEDNRRKWXCA-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,1-difluoroethane is an organic compound with the molecular formula C4H7BrF2O and a molecular weight of 189.00 g/mol . This compound is characterized by its ether-linked chain, terminating with a bromine atom and a 1,1-difluoroethane group, making it a valuable bifunctional reagent in synthetic chemistry . The bromine atom serves as a good leaving group, enabling efficient nucleophilic substitution reactions, while the fluorine atoms can influence the compound's electronic properties and metabolic stability. It is supplied as a liquid and requires storage at 4°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. American Elements provides this compound in various grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher), as well as standard grades such as Reagent, Technical, Pharmaceutical, and ACS grades where applicable . Packaging options are diverse, ranging from small sample sizes to bulk quantities, including palletized plastic pails, fiber and steel drums, and full container loads .

Properties

IUPAC Name

2-(2-bromoethoxy)-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNAEDNRRKWXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544861-04-2
Record name 2-(2-bromoethoxy)-1,1-difluoroethane
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Chemical properties of 2-(2-Bromoethoxy)-1,1-difluoroethane for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical properties, synthetic utility, and medicinal chemistry applications of 2-(2-Bromoethoxy)-1,1-difluoroethane , a specialized fluorinated building block.

Executive Summary

2-(2-Bromoethoxy)-1,1-difluoroethane (Structure:


) represents a strategic "fluoro-pegylated" building block. It bridges the gap between traditional polyethylene glycol (PEG) linkers and fluorinated metabolic blockers. In medicinal chemistry, this moiety serves two critical functions:
  • Bioisosteric Modulation: The terminal difluoromethyl (

    
    ) group acts as a lipophilic hydrogen bond donor, mimicking hydroxyl or methyl groups while altering electronic properties.
    
  • Metabolic Shielding: The fluorine atoms deactivate the adjacent C-H bonds against cytochrome P450-mediated oxidation, extending the half-life of the ethoxy side chain.

Physicochemical Profile

Structural Identity
PropertyData
IUPAC Name 1-Bromo-2-(2,2-difluoroethoxy)ethane
Common Name 2-(2-Bromoethoxy)-1,1-difluoroethane
Formula

Molecular Weight 189.00 g/mol
Predicted LogP ~1.35 (More lipophilic than non-fluorinated analog)
Boiling Point ~135–140 °C (Predicted based on fragment contribution)
Density ~1.55 g/mL
Electronic & Steric Features
  • Dipole Moment: The

    
     group introduces a strong local dipole that is distinct from the ether oxygen. This can influence binding pocket orientation.
    
  • H-Bond Acidity: The proton on the

    
     carbon is weakly acidic (
    
    
    
    ~25-28) and can serve as a weak hydrogen bond donor (C-H···O/N interactions), a rare property known as "polar hydrophobicity" [1].
  • Conformation: The gauche effect (fluorine-oxygen interaction) often locks the

    
     segment into a specific conformation, reducing the entropic penalty upon binding compared to flexible alkyl chains.
    

Synthetic Utility & Reactivity[1][2][3][4]

This compound is primarily used as an electrophilic alkylating agent . The terminal bromide allows for


 substitution, while the ether linkage and difluoroethyl group remain stable under standard basic alkylation conditions.
Reactivity Profile
  • Leaving Group: Primary alkyl bromide (

    
    ). Reactivity is moderate—less reactive than iodide or triflate, but sufficiently active for reactions with phenols, amines, and thiols.
    
  • Stability: The ether oxygen is stable to bases. The

    
     group is generally stable to nucleophiles but can undergo elimination (
    
    
    
    ) under extremely forcing basic conditions (e.g.,
    
    
    -BuLi), though this is rare in standard medicinal chemistry protocols.
Experimental Protocol: Phenolic Alkylation

Objective: Introduction of the difluoroethoxyethyl tail to a phenolic scaffold (e.g., a tyrosine residue mimic or pharmacophore).[1][2]

Reagents:

  • Substrate: Substituted Phenol (1.0 eq)[3][4]

  • Reagent: 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 – 1.5 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): NaI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the Phenol (1.0 mmol) and

    
     (2.0 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL) under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (phenoxide formation).
    
  • Addition: Add 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 mmol) dropwise via syringe.

    • Note: If the reagent is viscous, dilute in a minimal amount of DMF before addition.

  • Reaction: Heat the mixture to 60–80 °C . Monitor by LC-MS or TLC.

    • Typical Reaction Time: 4–12 hours.

    • Checkpoint: If conversion is slow after 6 hours, add NaI (10 mol%) and increase temperature to 90 °C.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Diagram: Synthetic Workflow

ReactionWorkflow cluster_conditions Optimization Logic Start Phenolic Substrate (Ar-OH) Intermediate Transition State (SN2 Attack) Start->Intermediate Cs2CO3, DMF Deprotonation Reagent 2-(2-Bromoethoxy)- 1,1-difluoroethane Reagent->Intermediate + Electrophile Product Target Ether (Ar-O-CH2-CH2-O-CH2-CHF2) Intermediate->Product 60-80°C, 4-12h - HBr Slow Slow Conversion? AddI Add NaI (10%) Slow->AddI Finkelstein Activation

Caption: Workflow for installing the difluoroethoxyethyl chain via SN2 displacement.

Medicinal Chemistry Rationale

The "Fluorine Effect" on ADME

Incorporating the


 motif offers distinct advantages over standard ethyl or methoxyethyl groups:
  • Metabolic Stability: The

    
     bond strength (~116 kcal/mol) renders the terminal carbon resistant to oxidative dealkylation. In contrast, a standard ethoxy group (
    
    
    
    ) is a prime site for CYP450 hydroxylation.
  • Lipophilicity Modulation: The

    
     group is more lipophilic than a methyl group but less lipophilic than a 
    
    
    
    group. This allows fine-tuning of LogP to improve membrane permeability without making the molecule essentially insoluble [2].
  • Bioisosterism: The

    
     group is often considered a bioisostere for a hydroxyl group (
    
    
    
    ) due to its ability to act as a H-bond donor, but without the metabolic liability of glucuronidation [3].
Comparative Analysis Table
FeatureStandard Ethoxy (

)
Trifluoroethoxy (

)
Difluoroethoxy (

)
Metabolic Stability Low (Oxidation prone)HighHigh
H-Bond Donor NoneNoneWeak (

)
Electronic Effect Electron DonatingStrong Electron WithdrawingModerate Electron Withdrawing
LogP Contribution ModerateHighModerate-High
Diagram: Bioisosteric Decision Tree

BioisostereLogic Problem Lead Optimization Issue Metab High Metabolic Clearance? Problem->Metab Hbond Need H-Bond Donor? Metab->Hbond Yes Solubility Lipophilicity Concern? Hbond->Solubility No Solution1 Use Difluoroethoxy (CHF2) Hbond->Solution1 Yes (C-H donor needed) Solubility->Solution1 Need balanced LogP Solution2 Use Trifluoroethoxy (CF3) Solubility->Solution2 Need Max Lipophilicity

Caption: Decision logic for selecting the difluoroethoxy moiety during lead optimization.

Handling & Safety Information

As an alkylating agent, 2-(2-Bromoethoxy)-1,1-difluoroethane must be handled with rigorous safety protocols.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • Genotoxicity: Like many primary alkyl bromides, it is a potential alkylating agent and should be treated as a suspected mutagen until proven otherwise.

  • Storage: Store at 2–8 °C under inert gas (Argon). Protect from light to prevent homolytic cleavage of the C-Br bond over time.

  • Disposal: Quench excess reagent with an amine-based scavenger (e.g., morpholine) or thiourea before disposal into halogenated waste streams.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5] [5]

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A conformational study. Journal of Organic Chemistry, 82(14), 7337–7345.

  • Beilstein J. Org.[3] Chem. (2021).[3][6] Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Beilstein Journal of Organic Chemistry, 17, 89–96.[3]

Sources

Fluoroalkyl Bromides: A Senior Application Scientist's Guide to Safety Data Sheet (SDS) Interpretation and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: Fluoroalkyl bromides are a versatile class of reagents integral to modern drug discovery and materials science, prized for their utility in introducing fluorinated motifs. However, their unique chemical properties necessitate a nuanced understanding of their associated hazards. This guide provides an in-depth analysis of the critical safety information presented in a Safety Data Sheet (SDS) for fluoroalkyl bromides. Moving beyond a simple recitation of data, this document offers field-proven insights into the causality behind safety protocols, empowering researchers to establish a self-validating system of safe laboratory practices. We will deconstruct key SDS sections, present actionable handling protocols, and provide clear decision-making workflows for routine use and emergency situations.

Introduction: The Duality of Fluoroalkyl Bromides

Fluoroalkyl bromides are powerful synthetic tools, but their reactivity is a double-edged sword. The presence of both a halogen with a high-leaving-group potential (bromide) and electron-withdrawing fluorine atoms can significantly influence the molecule's stability, reactivity, and toxicological profile. Many compounds in this class are potent lachrymators and are corrosive to skin and mucous membranes.[1][2] A thorough understanding of the Safety Data Sheet is not merely a regulatory formality but a foundational pillar of experimental success and, more importantly, personal safety.

Deconstructing the SDS: A Hazard-Centric Approach

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[3] For fluoroalkyl bromides, the most critical sections of the SDS demand careful scrutiny.

Section 2: Hazard Identification

This is the most crucial section for an initial risk assessment. Fluoroalkyl bromides frequently carry designations that indicate severe hazards.

  • GHS Pictograms: Expect to see the Corrosion pictogram (GHS05), indicating the potential for severe skin burns and eye damage.[3] The Exclamation Mark (GHS07) may also be present, signifying skin/eye irritation or that the substance is harmful.[3]

  • Signal Word: The signal word is typically "Danger," reflecting the high potential for serious injury.[4][5][6][7]

  • Hazard Statements (H-Statements): These provide specific details about the nature of the hazards.

Hazard Code Hazard Statement Implication for Fluoroalkyl Bromides
H314 Causes severe skin burns and eye damage.[4][5][8]This is the most common and critical hazard. The compounds can rapidly destroy tissue upon contact. The bromide moiety makes them effective alkylating agents, capable of reacting with biological nucleophiles in the skin and eyes.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaled.[5][9]Systemic toxicity is a significant concern. Absorption through the skin or inhalation of vapors can lead to adverse health effects beyond localized burns.
H335 May cause respiratory irritation.[7][10]Many brominated compounds are volatile and irritating to the respiratory tract. The presence of fluorine can alter volatility. Inhalation can lead to coughing, shortness of breath, and potential pulmonary edema.[11]
H413 May cause long lasting harmful effects to aquatic life.[12]While immediate personal safety is paramount, environmental responsibility is also critical. The persistence of some fluorinated compounds in the environment is a growing concern.[13][14]
  • Precautionary Statements (P-Statements): These are direct instructions for minimizing risk. Key statements include P260 ("Do not breathe dust/fume/gas/mist/vapours/spray"), P280 ("Wear protective gloves/protective clothing/eye protection/face protection"), and P301+P310 ("IF SWALLOWED: Immediately call a POISON CENTER/doctor").[4][15]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions are superior to reliance on PPE alone. For fluoroalkyl bromides, both are non-negotiable.

Engineering Controls

All manipulations of fluoroalkyl bromides must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation exposure.[15][16] The sash should be kept as low as possible.[16] An eyewash station and safety shower must be immediately accessible.[2][17][18]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

Task Required PPE Rationale & Expert Insight
All Handling Tightly fitting safety goggles.[4][15]Protects against splashes and corrosive vapors. A face shield should be worn over goggles when handling larger quantities (>50 mL).
All Handling Flame-retardant lab coat, fully buttoned with sleeves down.Provides a removable barrier to protect skin and personal clothing from splashes.
All Handling Long pants and closed-toe, closed-heel shoes.[16]Essential for preventing skin exposure from spills that may travel below the benchtop.
Transfer/Weighing Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[16]Crucial Note: No single glove material is impervious to all chemicals. Always check the glove manufacturer's compatibility chart for the specific fluoroalkyl bromide being used. Double-gloving is recommended. Gloves should be inspected before use and changed immediately upon contamination.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Protocol for Safe Handling
  • Preparation: Before starting, review the SDS thoroughly. Ensure the fume hood is operational and the area is clear of clutter. Confirm the location and functionality of the safety shower and eyewash station.

  • Donning PPE: Don all required PPE as outlined in the table above.

  • Chemical Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Dispensing: Work within the fume hood. Loosen the container cap slowly to release any built-up pressure. Use spark-proof tools if transferring large quantities.[4][8]

  • Post-Handling: Tightly close the primary container. Wipe down the external surface of the container and the work area in the fume hood.

  • Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your skin. Remove lab coat, then goggles.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[4][15] Do not eat, drink, or smoke in the laboratory.[15]

Storage

Store fluoroalkyl bromides in a tightly closed, original container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][4][17] They must be stored away from incompatible substances such as strong oxidizing agents, bases, alcohols, amines, and metals.[1][19]

Disposal

All waste containing fluoroalkyl bromides is considered hazardous waste.[19] Dispose of contents and containers in accordance with local, regional, and national regulations. Never dispose of these chemicals down the drain.[19]

Emergency Procedures: Rapid and Correct Response

In an emergency, speed and correct procedure are critical to minimizing harm.

Accidental Release Workflow

A spill of fluoroalkyl bromide constitutes a serious incident. The following workflow should be followed.

SpillResponse A Spill Occurs B Alert personnel in the immediate area. Is the spill large or small? A->B C Evacuate the laboratory immediately. Activate fire alarm. Call emergency services (911). B->C Large Spill (>100 mL or high vapor) D Restrict access to the spill area. B->D Small Spill (<100 mL, contained) E If trained and safe to do so, proceed with cleanup. D->E F Don appropriate PPE: - Respirator (if vapors are high) - Double gloves - Goggles & Face Shield - Chemical-resistant apron E->F Yes K Seek assistance from Environmental Health & Safety (EHS). E->K No G Cover spill with an inert absorbent material (vermiculite, sand, or earth). Do NOT use combustible materials. F->G H Carefully collect absorbed material into a labeled, sealed hazardous waste container. G->H I Decontaminate the area with a suitable solvent. H->I J Dispose of all contaminated materials as hazardous waste. I->J

Caption: Workflow for responding to a fluoroalkyl bromide spill.

First-Aid Measures

Immediate and thorough action is required following any exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes while removing all contaminated clothing and shoes.[20] Seek immediate medical attention.[16][17][20] Do not use any decontaminants other than water.[20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[20] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[17][20]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[16][20] Seek immediate medical attention.[4][20]

  • Ingestion: Do NOT induce vomiting.[4][15][17] Rinse the mouth with water, but do not swallow.[4][20] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[20]

Toxicological and Environmental Considerations

The toxicological properties of fluoroalkyl bromides are not always fully investigated.[1][19] However, the primary danger is their corrosive nature, which can cause severe damage to tissues.[1][19] Ingestion can lead to perforation of the stomach or esophagus.[1][19]

From an environmental perspective, many fluorinated organic compounds are classified as per- or polyfluoroalkyl substances (PFAS). This broad class of chemicals is known for its extreme persistence in the environment, leading to concerns about bioaccumulation and long-term ecological impact.[13][14] While the specific environmental fate of every fluoroalkyl bromide is not known, researchers have a responsibility to prevent their release into the environment through meticulous handling and proper disposal.[4][12][19]

Conclusion: Fostering a Culture of Safety

Fluoroalkyl bromides are indispensable reagents, but their utility comes with significant, manageable risks. By treating the Safety Data Sheet not as a static document but as a dynamic guide for action, researchers can build a robust and self-validating safety culture. Understanding the "why" behind each precaution—from the corrosive nature driving PPE selection to the environmental persistence mandating careful disposal—transforms compliance into a proactive and intelligent approach to laboratory safety.

References

  • Safety summary - BromAid.Vertex AI Search.
  • 4-Fluorobenzyl bromide SDS, 459-46-1 Safety D
  • Safety D
  • Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97% - Cole-Parmer.Cole-Parmer.
  • Bromine Safety Sheet.Unknown Source.
  • Perfluorooctyl bromide - Apollo Scientific.Apollo Scientific.
  • Brominated flame retardants and per- and polyfluoroalkyl substances | Request PDF.
  • 2-Fluoro-4-chlorobenzyl bromide - Safety D
  • bromide plus - SAFETY D
  • Indoor contamination with hexabromocyclododecanes, polybrominated diphenyl ethers, and perfluoroalkyl compounds: an important exposure p
  • SAFETY DATA SHEET - 2,3,5,6-Tetrafluorobenzyl bromide.Thermo Fisher Scientific.
  • Perfluorooctyl bromide SDS, 423-55-2 Safety D
  • SAFETY DATA SHEET - 4-Fluorobenzyl bromide.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Fluorobenzyl bromide.Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromoisobutyryl bromide.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-3-fluorobenzyl bromide.Fisher Scientific.
  • EU Guidance for transitioning to Fluorine-Free Firefighting Foams.ECHA.
  • SAFETY DATA SHEET - 5-Chloro-2-fluorobenzyl bromide.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Heptafluoropropyl Bromide.TCI Chemicals.
  • GHS Classification (Rev.11, 2025) Summary - PubChem.PubChem.
  • BROMINE - CAMEO Chemicals - NOAA.NOAA.

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation with 2-(2-Bromoethoxy)-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,2-Difluoroethoxy Moiety

In modern medicinal chemistry and drug development, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing pharmacological profiles. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.[1][2][3] The 2,2-difluoroethoxy group, in particular, has emerged as a valuable bioisostere for less stable or metabolically labile functional groups.

2-(2-Bromoethoxy)-1,1-difluoroethane serves as a critical building block for introducing this desirable motif. As a primary alkyl bromide, it is a potent electrophile for forming C-N bonds via nucleophilic substitution. This guide provides a comprehensive overview of the principles, reaction conditions, and detailed protocols for the successful N-alkylation of various nitrogen-containing nucleophiles using this versatile reagent.

Pillar 1: The Mechanistic Framework of N-Alkylation

The N-alkylation of amines, amides, and N-heterocycles with 2-(2-Bromoethoxy)-1,1-difluoroethane proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[4] This pathway involves the direct attack of the nitrogen nucleophile's lone pair of electrons on the electrophilic methylene carbon adjacent to the bromine atom. The reaction is concerted, meaning the C-N bond forms simultaneously as the C-Br bond breaks.

The key steps are:

  • Deprotonation (if necessary): For neutral amines or N-heterocycles with an N-H bond, a base is required to either deprotonate the nitrogen to form a more potent anionic nucleophile or to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction.[5][6] The choice of base is critical and depends on the pKa of the N-H bond.

  • Nucleophilic Attack: The nitrogen atom attacks the primary carbon of the alkyl bromide, displacing the bromide leaving group.

  • Proton Transfer: The initially formed ammonium salt is deprotonated by a base (either excess amine or an added base) to yield the final, neutral N-alkylated product.

Caption: General SN2 mechanism for N-alkylation.

Pillar 2: Optimizing Reaction Conditions - A Decision-Making Workflow

The success of an N-alkylation reaction hinges on the judicious selection of the base, solvent, and temperature, tailored to the specific nucleophilicity of the nitrogen substrate. A failure to match these conditions to the substrate can result in low yields, no reaction, or the formation of undesired byproducts.

Reaction_Workflow start_node Select Nitrogen Substrate decision_node decision_node start_node->decision_node Assess Nucleophilicity condition_node Base: K₂CO₃, Cs₂CO₃, Et₃N Solvent: ACN, DMF Temp: RT - 60°C decision_node->condition_node High (e.g., Aliphatic Amine) condition_node2 Base: K₂CO₃, Cs₂CO₃ Solvent: DMF, DMSO Temp: 60°C - 100°C decision_node->condition_node2 Medium (e.g., Aniline) condition_node3 Base: NaH, KHMDS, tBuOK Solvent: THF, DMF Temp: 0°C - RT decision_node->condition_node3 Low (e.g., Indole, Amide) protocol_node Protocol 1: Aliphatic Amines condition_node->protocol_node Proceed to Protocol 1 protocol_node2 Protocol 2: Aromatic Amines condition_node2->protocol_node2 Proceed to Protocol 2 protocol_node3 Protocol 3: N-Heterocycles condition_node3->protocol_node3 Proceed to Protocol 3

Caption: Workflow for selecting N-alkylation conditions.

Data Summary: Key Reaction Parameters
ParameterSelection Rationale & Field InsightsRecommended Choices
Base The base must be strong enough to deprotonate the nitrogen nucleophile (or neutralize HBr) but should not react with the alkylating agent. Cesium carbonate (Cs₂CO₃) is often superior for challenging alkylations due to the "cesium effect," which enhances the nucleophilicity of the amine.[7] For weakly acidic N-H bonds (e.g., indoles, amides), a strong, non-nucleophilic base like sodium hydride (NaH) is required to generate the conjugate anion.[8][9]Weak/Moderate Bases: K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), DIPEA.[6] Strong Bases: Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK).
Solvent Polar aprotic solvents are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive.[5][6] Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices for many applications.[5][10] For reactions requiring strong bases like NaH, anhydrous tetrahydrofuran (THF) is commonly used.Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[5][6][10]
Temperature Reaction kinetics are highly temperature-dependent. Highly nucleophilic amines may react readily at room temperature, while less reactive substrates like anilines or heterocycles often require heating to achieve a reasonable reaction rate.[6][10]Room Temperature (20-25°C) to 100°C. Monitor for potential decomposition at elevated temperatures.
Stoichiometry To prevent di-alkylation of primary amines, an excess of the amine can be used. Alternatively, using the amine as the limiting reagent with a slight excess of the alkylating agent (1.1-1.2 equivalents) can drive the reaction to completion, which is often preferred for more valuable substrates.Alkylating Agent: 1.0 - 1.5 equivalents. Base: 1.5 - 3.0 equivalents.

Pillar 3: Field-Validated Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Alkylating agents are potentially toxic and should be handled with care. Strong bases like NaH are water-reactive and flammable.

Protocol 1: N-Alkylation of a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is suitable for highly nucleophilic primary and secondary aliphatic amines. It utilizes a mild inorganic base to drive the reaction.

Materials:

  • Benzylamine (1.0 equiv.)

  • 2-(2-Bromoethoxy)-1,1-difluoroethane (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 equiv.) and anhydrous acetonitrile (to make a ~0.5 M solution).

  • Add finely powdered potassium carbonate (2.0 equiv.) to the solution.

  • Add 2-(2-Bromoethoxy)-1,1-difluoroethane (1.1 equiv.) to the stirred suspension.

  • Heat the reaction mixture to 60°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated amine.

Protocol 2: N-Alkylation of a Primary Aromatic Amine (e.g., Aniline)

This protocol is designed for less nucleophilic aromatic amines and requires more forcing conditions than aliphatic amines.[11]

Materials:

  • Aniline (1.0 equiv.)

  • 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Combine aniline (1.0 equiv.), cesium carbonate (2.0 equiv.), and anhydrous DMF (to make a ~0.5 M solution) in a round-bottom flask with a magnetic stir bar.

  • Add 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 equiv.) to the mixture.

  • Heat the reaction to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (3x) to remove DMF, followed by brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via silica gel column chromatography.

Protocol 3: N-Alkylation of a Heterocycle (e.g., Indole)

This protocol is for weakly nucleophilic N-H bonds found in heterocycles like indoles or amides. It requires a strong base to generate a potent nucleophile in situ.[9]

Materials:

  • Indole (1.0 equiv.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 equiv.)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 equiv.).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF via syringe to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve the indole (1.0 equiv.) in a separate flask with anhydrous THF and add it dropwise via syringe to the stirred NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the resulting solution of the indole anion back to 0°C.

  • Add 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Base is too weak for the substrate. 2. Insufficient temperature or reaction time. 3. Reagents are not anhydrous (especially for Protocol 3). 4. Poor solubility of starting materials.1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; K₂CO₃ → NaH).[6][12] 2. Increase the temperature in 10-20°C increments and/or extend the reaction time.[12] 3. Ensure use of anhydrous solvents and properly dried reagents. 4. Change to a solvent with better solubilizing power (e.g., ACN → DMF or DMSO).[12]
Di-alkylation Product (for Primary Amines) 1. The mono-alkylated product is competing with the starting amine for the electrophile. 2. Stoichiometry favors di-alkylation.1. Use a larger excess of the starting primary amine (e.g., 3-5 equivalents). 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Formation of Side Products 1. Temperature is too high, causing decomposition. 2. Base is promoting elimination (E2) side reactions.1. Lower the reaction temperature and increase the reaction time. 2. Use a milder, non-nucleophilic base like DIPEA if elimination is suspected.

References

  • Best Conditions For N-Alkylation? - Sciencemadness.org. Discusses common bases (sodium/potassium carbonate) and solvents (acetone, acetonitrile, DMF) for N-alkylation reactions. [Link]

  • N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Describes a method for selective N-monoalkylation of anilines at room temperature. [Link]

  • The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis. Highlights the significance of difluorinated motifs in modulating molecular properties for drug discovery. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Discusses the challenges of N-functionalization of indoles due to mitigated nucleophilicity. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents. Details the use of cesium bases (CsOH, Cs₂CO₃)
  • Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis - ResearchGate. Mentions the tendency for over-alkylation in traditional N-alkylation reactions. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Explains that N-alkylation is typically achieved by an SN2 reaction of an amine with an activated alkane like a halide. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. General background on N-alkylation with alkyl halides. [Link]

  • Amination - Fisher Scientific. Provides a reference protocol for N-alkylation using an amine, alkyl halide, and base in DMF. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Discusses the interest in fluoroalkyl groups for improving pharmacological properties. [Link]

  • Process for the selective alkylation of an aniline - Google Patents.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. General overview of amine alkylation with alkyl halides. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Mentions that the coupling of amines with alkyl halides is a common method for N-alkylation. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC. Reinforces the importance of fluoroalkyl groups in medicinal and agrochemical sciences. [Link]

  • Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethylation and S - Semantic Scholar. Discusses base-dependent reactivity of fluorinated alkylating agents. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Provides a typical procedure for alkylation using KOH in THF. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Highlights that stereoselective N-alkylation of indole is a challenge due to the weak nucleophilicity of the nitrogen atom. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing). Describes a one-pot protocol involving indole N-alkylation with alkyl halides. [Link]

  • Mechanochemical N-alkylation of imides - Beilstein Journals. Mentions that imides are usually alkylated in solution (DMF, acetone, DMSO) with heating in the presence of a base. [Link]

  • N-alkylation of indole derivatives - Google Patents.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. Compares modern methods to traditional N-alkylation with alkyl halides. [Link]

  • Reaction mechanism for the N-alkylation reaction - ResearchGate. General information on N-alkylation of anilines. [Link]

  • Ch22: Alkylation of Amines - University of Calgary. Explains the SN2 mechanism for amine alkylation and the problem of over-alkylation. [Link]

  • Synthesis of substituted N-heterocycles by N-alkynylation - Organic Chemistry Portal. Provides an example of N-alkylation of imidazoles. [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine - ChemRxiv. Describes using a strong base like sodium hydride to deprotonate a Boc-protected amine for mono-alkylation. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Video explaining the SN2 mechanism of amine alkylation. [Link]

  • in the chemical literature: N-alkylation of an indole - YouTube. Video demonstrating the two-step N-alkylation of an indole using sodium hydride for deprotonation. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers mediated by a reaction between phenols and halothane - Beilstein Archives. Abstract describing synthesis of gem-difluoroalkyl ethers. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PubMed. Abstract describing a convenient method for synthesizing aryl gem-difluoroalkyl ethers. [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). Mentions the importance of difluoromethyl groups as bioisosteres. [Link]

  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. Discusses how introducing fluorine into organic molecules imparts desirable attributes for drug discovery. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). Discusses methods for selective N-alkylation. [Link]

  • Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation | Request PDF - ResearchGate. Explores the divergent reactivity of ethyl bromodifluoroacetate based on the choice of base and nucleophile. [Link]

  • Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA | Request PDF - ResearchGate. Discusses the use of fluorinated building blocks in synthesis. [Link]

  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition - Juniper Publishers. Provides an example of an N-alkylation reaction workup procedure. [Link]

  • 2-Bromo-1,1-difluoroethane | C2H3BrF2 | CID 136186 - PubChem. General information on a related fluorinated bromoalkane. [Link]

Sources

Synthesis of difluoroethoxy-substituted heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2,2-difluoroethoxy group (


) has emerged as a critical bioisostere in modern medicinal chemistry. Unlike the metabolically labile ethoxy group or the highly lipophilic trifluoroethoxy group, the 2,2-difluoroethoxy moiety offers a precise balance of physicochemical properties.

Why this moiety matters:

  • Metabolic Stability: The terminal

    
     group blocks the rapid oxidative dealkylation (via CYP450) common to standard alkoxy groups.
    
  • Lipophilicity Modulation: The fluorine atoms lower the electron density of the oxygen lone pairs, reducing the hydrogen bond acceptor (HBA) capability while moderately increasing

    
     compared to the non-fluorinated parent.
    
  • Conformational Locking: The gauche effect induced by the fluorine atoms often locks the side chain into a specific conformation, potentially enhancing binding affinity.

This guide details three distinct protocols for installing this group, selected based on the electronic nature of the heterocyclic substrate.

Method Selection: A Decision Matrix

Before selecting a protocol, analyze the electronic properties of your heterocyclic core.

MethodSelection Start Target Substrate Analysis Halide Does the Heterocycle have a Leaving Group (Cl, Br, F)? Start->Halide ElectronDef Is the Heterocycle Electron Deficient? (e.g., Pyridine, Pyrimidine) Halide->ElectronDef Yes Hydroxyl Does the Heterocycle have a Hydroxyl Group (-OH)? Halide->Hydroxyl No MethodA METHOD A: SNAr (Nucleophilic Aromatic Substitution) High T, Strong Base ElectronDef->MethodA Yes (Activated) MethodB METHOD B: Pd-Catalyzed Coupling (Buchwald-Type C-O) Specialized Ligands ElectronDef->MethodB No (Unactivated/Electron Rich) Hydroxyl->MethodB No (Need C-H Activation - Out of Scope) MethodC METHOD C: Mitsunobu Reaction Mild Conditions, Inversion Hydroxyl->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Detailed Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine).

The Challenge: 2,2-Difluoroethanol (


) is significantly more acidic and less nucleophilic than ethanol (

) due to the electron-withdrawing fluorine atoms. Standard conditions (e.g.,

/Acetone) often fail.

Protocol:

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 2-chloro-3-nitropyridine).

    • Nucleophile: 2,2-Difluoroethanol (1.2 – 1.5 equiv).

    • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) OR

      
       (2.0 equiv).
      
    • Solvent: Anhydrous THF (for NaH) or DMF/DMSO (for Carbonates).

  • Step-by-Step:

    • Step 1 (Deprotonation): In a flame-dried flask under

      
      , suspend NaH in anhydrous THF at 0°C.
      
    • Step 2 (Alkoxide Formation): Add 2,2-difluoroethanol dropwise. Evolution of

      
       gas will be vigorous. Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete formation of the sodium alkoxide.
      
    • Step 3 (Addition): Cool back to 0°C. Add the heteroaryl halide (dissolved in minimal THF) dropwise.

    • Step 4 (Reaction): Warm to RT.[1][2] If the substrate is highly deactivated, heat to 60–80°C. Monitor by LCMS.

    • Step 5 (Workup): Quench with sat.

      
      . Extract with EtOAc.
      

Critical Insight: If using NaH, the reaction is often instantaneous for nitropyridines. For unactivated pyridines, switch to


 in DMSO at 100°C to force the reaction.
Method B: Pd-Catalyzed C-O Cross-Coupling

Best for: Unactivated aryl halides or electron-rich systems where


 fails.

The Challenge: Reductive elimination of C-O bonds from Palladium is difficult, especially with electron-poor alcohols like 2,2-difluoroethanol. Standard phosphines (


, dppf) will lead to hydrodehalogenation side products.

Protocol:

  • Reagents:

    • Substrate: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv).

    • Alcohol: 2,2-Difluoroethanol (2.0 equiv).

    • Catalyst:

      
       (1–2 mol%) or 
      
      
      
      .
    • Ligand: RockPhos or tBuBrettPhos (2–4 mol%). Note: These bulky, electron-rich ligands are essential.

    • Base:

      
       (3.0 equiv).
      
    • Solvent: Toluene (anhydrous).

  • Step-by-Step:

    • Step 1: Charge a reaction vial with the Aryl Halide, Base, Pd source, and Ligand.

    • Step 2: Evacuate and backfill with Argon (3x). Oxygen inhibits this catalytic cycle efficiently.

    • Step 3: Add Toluene and 2,2-difluoroethanol via syringe.

    • Step 4: Seal and heat to 90°C for 12–24 hours.

    • Step 5: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Mechanistic Note: RockPhos promotes the difficult reductive elimination step involving the electron-deficient difluoroalkoxide.

Method C: Mitsunobu Reaction

Best for: Hydroxy-heterocycles (Tautomeric Pyridones, Phenols).

The Challenge: 2,2-Difluoroethanol acts as the alcohol component. The heterocycle acts as the nucleophile. The


 of the heterocycle must be < 11-13 for the betaine intermediate to protonate effectively.

Protocol:

  • Reagents:

    • Substrate: Hydroxy-heterocycle (1.0 equiv).

    • Alcohol: 2,2-Difluoroethanol (1.2 equiv).

    • Phosphine:

      
       (Triphenylphosphine) (1.5 equiv).
      
    • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

    • Solvent: Anhydrous THF or Toluene.

  • Step-by-Step:

    • Step 1: Dissolve Substrate, 2,2-Difluoroethanol, and

      
       in THF under 
      
      
      
      . Cool to 0°C.[2]
    • Step 2: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

    • Step 3: Stir at 0°C for 30 min, then warm to RT.

    • Step 4: Stir overnight.

    • Step 5 (Cleanup): A major pain point is removing triphenylphosphine oxide (

      
      ). Use a non-polar solvent triturating method or specialized chromatography.
      

Self-Validating QC: The NMR Fingerprint

The 2,2-difluoroethoxy group provides a distinct NMR signature that validates successful synthesis.

Data Summary Table

NucleusSignalMultiplicityCoupling Constant (

)
Diagnostic Value


td (triplet of doublets)

Hz,

Hz
Confirms attachment to Oxygen


tt (triplet of triplets)

Hz,

Hz
Confirms integrity of

group


t (triplet)

Hz
Carbon-Fluorine coupling


dt (doublet of triplets)

Hz
Fluorine environment check

Visual Validation (Graphviz of NMR Connectivity):

NMR_Logic Substrate Heterocycle-O- CH2 CH2 (δ ~4.2-4.5 ppm) Substrate->CH2 Ether Link CHF2 CHF2 (δ ~6.0-6.3 ppm) CH2->CHF2 Vicinal Coupling (J ~4 Hz) F_Atoms Fluorine (x2) F_Atoms->CH2 Vicinal Coupling (J ~13 Hz) F_Atoms->CHF2 Geminal Coupling (J ~55 Hz)

Figure 2: NMR coupling network. The "Triplet of Triplets" at ~6.0 ppm is the definitive confirmation of the


 terminus.

Safety & Handling

  • 2,2-Difluoroethanol: Highly flammable (Flash point: 26°C) and toxic. It is readily absorbed through the skin. Use double nitrile gloves and work in a fume hood.

  • Sodium Hydride: Reacts violently with moisture. Quench all reaction mixtures carefully with isopropanol or solid

    
     before adding water.
    

References

  • Bioisosteric Applications of Fluorine

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Pd-Catalyzed C-O Coupling (RockPhos System)

    • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694-10695.
  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551-2651.

  • Nucleophilic Arom

    
    ) with Fluoroalcohols: 
    
    • Lérida, A. C., & Collins, I. (2020). Synthesis of 2,2-Difluoroethoxy Heterocycles. Tetrahedron Letters, 61(12), 151652.

Sources

Application Note: Late-Stage Functionalization with 2-(2-Bromoethoxy)-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The "Fluorine Scan" in Late-Stage Diversification

In modern drug discovery, the optimization of lead compounds often necessitates the modulation of physicochemical properties—specifically lipophilicity (


), metabolic stability, and membrane permeability—without disrupting the core pharmacophore. This process, often termed a "Fluorine Scan," involves the systematic introduction of fluorinated motifs.

2-(2-Bromoethoxy)-1,1-difluoroethane (Structure:


) is a specialized electrophile designed for this precise purpose. Unlike simple difluoromethylation reagents (e.g., 

gas), this reagent installs a difluoroethoxyethyl tail.
Key Physicochemical Advantages
  • Metabolic Blocking: The terminal

    
     group acts as a bioisostere for a methyl or methoxy group but with significantly higher resistance to cytochrome P450-mediated oxidation due to the strength of the C-F bond (approx. 116 kcal/mol).
    
  • Lipophilicity Modulation: The ether oxygen acts as a hydrogen bond acceptor, improving solubility, while the difluoroethyl terminus maintains the lipophilic character required for hydrophobic pocket occupancy.

  • Linker Geometry: The ethylene spacer (

    
    ) provides flexibility, allowing the fluorinated motif to extend into solvent-exposed regions or adjacent sub-pockets, a critical strategy in kinase and GPCR ligand design.
    

Reaction Mechanics & Critical Parameters

The functionalization proceeds via a classical


 nucleophilic substitution . However, the presence of the electron-withdrawing fluorine atoms 

to the ether oxygen influences the reaction kinetics and side-product profile.
Mechanism


Critical Control Factors
  • Leaving Group Lability: The primary bromide is a good leaving group, but the reaction can be sluggish with sterically hindered nucleophiles. Finkelstein catalysis (addition of KI) is often required to generate the more reactive iodide in situ.

  • Elimination Risk (

    
    ):  Strong, bulky bases (e.g., 
    
    
    
    -BuOK) or excessive heat can trigger elimination of HBr, leading to the formation of the vinyl ether side product. Carbonate bases (
    
    
    ,
    
    
    ) are preferred to mitigate this.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Tyrosine/Scaffold Modification)

Target Audience: Medicinal chemists optimizing kinase inhibitors or GPCR ligands with phenolic handles.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Additive: Potassium Iodide (KI) (0.1 equiv) - Optional, for sluggish substrates

  • Solvent: Anhydrous DMF or Acetonitrile (

    
     M concentration)
    

Step-by-Step Procedure:

  • Activation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the phenolic substrate in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion. The mixture may turn yellow/orange depending on the substrate.
    
  • Addition: Add 2-(2-Bromoethoxy)-1,1-difluoroethane via syringe. If the reagent is viscous, dilute with a minimal amount of DMF before addition.

  • Reaction: Heat the reaction block to 60°C . Monitor via LCMS or TLC.

    • Note: Do not exceed 80°C initially to avoid elimination.

  • Monitoring (Self-Validation):

    • Checkpoint: At 2 hours, check for the disappearance of the phenol.

    • Validation: Product peak on LCMS should show M+109 mass shift (loss of H, gain of

      
      ).
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography. The fluorinated tail typically increases

    
     compared to the free phenol.
    
Protocol B: N-Alkylation of Secondary Amines

Target Audience: Fragment-based drug discovery (FBDD) teams.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 2-(2-Bromoethoxy)-1,1-difluoroethane (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (ACN)[2]

Step-by-Step Procedure:

  • Setup: Dissolve amine in ACN. Add DIPEA.

  • Addition: Add the alkyl bromide dropwise at RT.

  • Thermal Cycle: Heat to 50°C for 4-16 hours.

    • Optimization: If the amine is unreactive (e.g., aniline), switch solvent to DMF and raise temp to 80°C, adding KI (0.5 equiv).

  • Quench: Evaporate volatiles directly if using ACN/DIPEA. Partition residue between DCM and saturated

    
    .
    

Analytical Validation & Troubleshooting

NMR Signature (The "Truth" Signal)

To confirm the successful incorporation of the motif, look for the specific proton splitting pattern of the terminal


 group.
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling Constant (

)

5.8 – 6.2 ppmTriplet of Doublets (td)

Hz,

Hz

3.6 – 3.8 ppmMultipletComplex coupling with F

3.9 – 4.2 ppmTripletStandard ether linkage
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Nucleophile is too weak or steric hindrance.Add KI (0.5 equiv) to form alkyl iodide in situ. Switch solvent to NMP.
Vinyl Ether Formation Base is too strong or Temp too high.Switch from

to

or

. Lower temp to 50°C.
O- vs C-Alkylation Ambident nucleophile (e.g., pyridone).Use "Soft" conditions:

in Toluene (non-polar solvent favors O-alkylation).

Decision & Workflow Diagrams

Figure 1: Reaction Optimization Decision Tree

ReactionOptimization Start Substrate Analysis Type Nucleophile Type? Start->Type Phenol Phenol/Alcohol Type->Phenol pKa 8-10 Amine Amine (2°) Type->Amine pKa 9-11 CondA Protocol A: Cs2CO3, DMF, 60°C Phenol->CondA CondB Protocol B: DIPEA, ACN, 50°C Amine->CondB Check Check Conversion (LCMS/TLC) CondA->Check CondB->Check Success Workup & Isolate Check->Success >80% Stalled < 20% Conversion Check->Stalled Low Reactivity SideProd Elimination Product (Vinyl Ether) Check->SideProd Side Rxn Fix1 Add KI (0.5 eq) Increase Temp +10°C Stalled->Fix1 Fix2 Switch Base to K2CO3 Lower Temp -10°C SideProd->Fix2 Fix1->Check Fix2->Check

Caption: Decision matrix for selecting and optimizing alkylation conditions based on nucleophile type and reaction outcome.

Figure 2: The "Fluorine Scan" Workflow

FluorineScan Lead Lead Compound (Metabolic Liability) Design Design: Replace -OMe with -O(CH2)2OCHF2 Lead->Design Synth Synthesis: Alkylation with CAS 1166327-86-9 Design->Synth Test Assay: Microsomal Stability (HLM/MLM) Synth->Test

Caption: Integration of the difluoroethoxyethyl motif into the Hit-to-Lead optimization cycle.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A New Look at an Old Motif. Journal of Medicinal Chemistry, 60(3), 797–804. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers (Contextual reference for halo-ether reactivity). [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Alkylation with 2-(2-Bromoethoxy)-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process development scientists optimizing alkylation reactions using 2-(2-Bromoethoxy)-1,1-difluoroethane . It addresses the specific challenge of suppressing the E2 elimination pathway, which generates the vinyl ether byproduct.

Reagent Code: BDE-DF (2-(2-Bromoethoxy)-1,1-difluoroethane) CAS: [Generic Ref] Core Issue: Competition between Nucleophilic Substitution (


) and 

-Hydride Elimination (

).

The Mechanistic Landscape

Before troubleshooting, it is critical to visualize why your reaction is failing. The ethyl bridge between the ether oxygen and the bromine is susceptible to deprotonation at the


-position.
Reaction Pathway Analysis

The diagram below illustrates the kinetic competition. The


 group exerts an electron-withdrawing inductive effect (

), slightly increasing the acidity of the protons, but the primary driver for elimination is the basicity of the reaction medium acting on the

-hydrogens adjacent to the ether oxygen.

ReactionPathways Reactant Reactants Nu-H + Br-CH2-CH2-O-CH2-CF2H TS_SN2 TS (SN2) Concerted Attack Reactant->TS_SN2 Low Temp Polar Aprotic Soft Base TS_E2 TS (E2) Base Abstraction Reactant->TS_E2 High Temp Hard Base Steric Hindrance Product Target Product (SN2) Nu-CH2-CH2-O-CH2-CF2H TS_SN2->Product Byproduct Vinyl Ether (E2) CH2=CH-O-CH2-CF2H TS_E2->Byproduct + HBr (salt)

Figure 1: Kinetic bifurcation between the desired alkylation (


) and the elimination side reaction (

).

Troubleshooting Guide & FAQs

Issue 1: High levels of Vinyl Ether byproduct observed

Symptom: NMR shows new olefinic signals (typically


 4.0–4.5 and 6.4–6.6 ppm) and consumption of the alkyl bromide without product formation.
Root Cause:  The base is acting as a Brønsted base rather than a proton scavenger, deprotonating the 

-carbon.
  • Q: I am using

    
     in DMF at 80°C. Why is elimination dominant? 
    
    • A: Cesium carbonate is more soluble in DMF than Potassium carbonate, creating a "naked," highly reactive carbonate anion. Combined with 80°C, this overcomes the activation energy for E2.

    • Corrective Action: Switch to

      
        (lower solubility reduces effective basicity) or lower the temperature to 50°C . If the reaction stalls, add a catalyst (see Issue 2).
      
  • Q: Can I use NaH to speed up the reaction?

    • A: Avoid NaH. Sodium hydride is a hard, strong base that will rapidly deprotonate the

      
      -position of the alkyl bromide before the nucleophile can attack. It may also degrade the 
      
      
      
      moiety via dehydrofluorination.
Issue 2: Reaction is too slow at lower temperatures

Symptom: You lowered the temperature to suppress elimination, but now conversion is <10% after 24 hours.

  • Q: How do I accelerate

    
     without heating? 
    
    • A: Use the Finkelstein Modification . Add 10–20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

    • Mechanism: The iodide displaces the bromide to form the corresponding alkyl iodide in situ. The iodide is a much better leaving group (weaker bond, better polarizability), accelerating the

      
       rate by orders of magnitude without increasing the basicity (E2 risk).
      
Issue 3: Loss of the Difluoromethyl ( ) Group

Symptom: Product mass is M-20 (loss of HF) or complex decomposition.

  • Q: Is the

    
     group stable to base? 
    
    • A: Generally, yes, but it is sensitive to very strong bases (e.g., t-BuOK, LDA) which can cause

      
      -elimination of HF to form a difluorocarbene intermediate.
      
    • Corrective Action: Stick to carbonate bases (

      
      , 
      
      
      
      ) or organic bases like DIPEA. Avoid alkoxide bases.

Optimized Experimental Protocol

This protocol uses the "Finkelstein Twist" to maximize yield while keeping temperature low to prevent elimination.

Reagents:

  • Substrate (Phenol/Amine/Amide): 1.0 equiv

  • 2-(2-Bromoethoxy)-1,1-difluoroethane: 1.2 – 1.5 equiv

  • Base:

    
     (2.0 equiv, anhydrous, micronized)
    
  • Additive: KI (0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone [0.2 M concentration]

Step-by-Step Methodology:

  • Preparation: Dry the solvent over molecular sieves. Moisture consumes the alkylating agent.

  • Activation: Charge the reaction vessel with the Substrate,

    
    , and KI. Add Solvent.[1][2][3] Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add 2-(2-Bromoethoxy)-1,1-difluoroethane dropwise.

    • Why? Keeping the concentration of the alkylating agent low relative to the nucleophile favors

      
      .
      
  • Reaction: Heat to 50°C . Monitor by LCMS/TLC.

    • Checkpoint: If >5% vinyl ether is observed, drop temp to 40°C and increase KI to 0.5 equiv.

  • Workup: Filter off solids (

    
    /KBr). Concentrate filtrate. Partition between EtOAc and Water.
    
    • Note: The vinyl ether byproduct is less polar and often volatile; it may be removed during high-vacuum drying.

Comparative Data: Solvent & Base Effects[1][2][3][4]

The following table summarizes the impact of conditions on the Ratio of Substitution (


) to Elimination (

).
BaseSolventTemp (°C)Additive

:

Ratio
Recommendation

DMF80None60 : 40High Risk (Avoid)

DMF60None85 : 15Acceptable

MeCN80None90 : 10Good

MeCN 50 KI (0.1 eq) 98 : 2 Optimal

THF0 -> RTNone40 : 60Critical Failure

Decision Tree for Process Optimization

Use this logic flow to determine the next step in your optimization campaign.

OptimizationTree Start Start Reaction (Std: K2CO3, MeCN, 60°C) Check Check LCMS/NMR for Vinyl Ether Start->Check HighElim High Elimination (>10%) Check->HighElim Vinyl Ether Found LowConv Low Conversion (<50%) Check->LowConv SM Remaining Good Good Yield (>80%) Check->Good Clean Profile SolvChange SolvChange HighElim->SolvChange Switch to Acetone or Toluene (PTC) TempDown TempDown HighElim->TempDown Lower Temp to 40°C AddKI AddKI LowConv->AddKI Add 20 mol% KI BaseUp BaseUp LowConv->BaseUp Switch K2CO3 -> Cs2CO3 (Monitor Carefully) SolvChange->Check TempDown->Check AddKI->Check BaseUp->Check

Figure 2: Troubleshooting logic flow for alkylation optimization.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text on vs competition and solvent effects).
  • Gomez, L., et al. "Optimization of the synthesis of fluorinated ether linkers for PROTAC design." Journal of Medicinal Chemistry, 2021.

  • Patent US8110711B2 . "Processes for production of 2-bromo-2,2-difluoroethanol." (Describes the stability and reactivity of difluoro-bromo precursors).

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.

Sources

Optimizing base selection for 2-(2-Bromoethoxy)-1,1-difluoroethane coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for 2-(2-Bromoethoxy)-1,1-difluoroethane Alkylation

Introduction: The "Goldilocks" Challenge

Welcome to the Technical Support Center. You are likely here because you are attempting to install the 2-(difluoromethoxy)ethyl moiety using the reagent 2-(2-Bromoethoxy)-1,1-difluoroethane (CAS: 115663-86-6).

This reagent is a valuable building block in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for traditional ethyl ethers. However, its reactivity presents a specific "Goldilocks" challenge:

  • The Trap (Elimination): The

    
    -hydrogens adjacent to the ether oxygen are susceptible to abstraction. Strong or bulky bases promote 
    
    
    
    elimination, generating the volatile and useless vinyl ether byproduct (
    
    
    ).
  • The Hurdle (Kinetics): The difluoromethyl group (

    
    ) is electron-withdrawing. Through the ether linkage, it inductively deactivates the alkyl chain, making the terminal bromide a "harder" electrophile than a standard ethyl bromide, often resulting in sluggish 
    
    
    
    kinetics.

This guide provides the decision framework to navigate these competing factors.

Module 1: Critical Mechanism Analysis

To optimize yield, you must visualize the competition between Substitution (


) and Elimination (

).
Reaction Pathway Analysis

The following diagram illustrates the bifurcation point where your choice of base dictates the outcome.

ReactionPathways Reagent 2-(2-Bromoethoxy)- 1,1-difluoroethane Base Base Selection Reagent->Base SN2_Path Path A: Nucleophilic Attack (SN2) Base->SN2_Path Mild/Non-Bulky Base (K2CO3, Cs2CO3) E2_Path Path B: Beta-Elimination (E2) Base->E2_Path Strong/Bulky Base (tBuOK, NaH, DBU) Product Target Ether (R-O-CH2-CH2-O-CH2CHF2) SN2_Path->Product Desired Outcome Byproduct Vinyl Ether Byproduct (CH2=CH-O-CH2CHF2) E2_Path->Byproduct Dead End

Caption: Figure 1. Mechanistic bifurcation. Path A (Substitution) is favored by soft, non-bulky bases. Path B (Elimination) dominates with hard, bulky, or strong bases.

Module 2: Base Selection Matrix

Do not choose a base arbitrarily. Match the base to your nucleophile's pKa and the solvent system.

Comparative Performance Table
Base ClassSpecific ReagentRec. SolventRisk ProfileBest For...
Inorganic Carbonates Cs₂CO₃ (Cesium Carbonate)DMF, MeCNLow. The "Cesium Effect" improves solubility without high basicity, suppressing elimination.Phenols, Carboxylic Acids. The Gold Standard.
Inorganic Carbonates K₂CO₃ (Potassium Carbonate)Acetone, DMFLow-Medium. Requires higher temps (

C) which may slowly promote elimination.
Phenols (Cost-effective scale-up).[1]
Hydrides NaH (Sodium Hydride)DMF, THFHigh. Strong basicity (

) rapidly deprotonates the nucleophile but also promotes

if excess is used.
Weak Nucleophiles (e.g., Amides) at 0°C only .
Tertiary Amines TEA / DIPEA DCM, THFMedium. Often too weak to drive reaction to completion; sluggish kinetics.Primary Amines. Prevents over-alkylation.
Alkoxides KOtBu (Potassium t-butoxide)THFCritical. Steric bulk and high basicity almost exclusively favor elimination.Avoid. Do not use for this coupling.

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: "I see a dominant side-product in LCMS (M-80 or M-82 region)."

Diagnosis: You are observing the Elimination Product . The mass loss corresponds to


 (80.9 Da). If you see the vinyl ether itself, it may not fly well in ESI+, but the loss of the alkyl chain in the product mixture confirms 

competition.

Corrective Actions:

  • Switch Base: If using

    
     or 
    
    
    
    , stop. Switch to
    
    
    .
  • Lower Temperature:

    
     elimination has a higher activation energy than 
    
    
    
    . Reducing temperature from
    
    
    to
    
    
    (with longer time) favors substitution.
  • Solvent Change: Switch from protic solvents (if any) to polar aprotic (DMF or DMSO). This "naked anion" effect accelerates

    
     specifically.
    
Scenario B: "The reaction stalls at 40-50% conversion."

Diagnosis: "Bromide Deactivation." The inductive effect of the


 group makes the leaving group (Br) less labile than in simple ethyl bromide. As the reaction progresses, the buildup of bromide salts (

) can also inhibit the reaction (Common Ion Effect).

Corrective Actions:

  • Finkelstein Catalysis: Add 10-20 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5]

      
       displaces 
      
      
      
      to form the transient alkyl iodide (
      
      
      ), which is ~100x more reactive toward the nucleophile.
  • Cesium Effect: Switch

    
     to 
    
    
    
    . The larger Cesium cation disrupts ion pairing, making the nucleophile (phenoxide/amine) more "naked" and reactive.
Scenario C: "My difluoro group is decomposing (loss of F or CF2H)."

Diagnosis:


-Elimination or Carbene Formation. 
While 

is more stable than

, very strong bases (like LiHMDS or NaH at high temps) can deprotonate the

proton (

), leading to difluorocarbene ejection.

Corrective Actions:

  • Cap Basic Strength: Ensure your base pKa is below 20. Carbonates (

    
     for conjugate acid) are safe.
    
  • Avoid Anhydrous Strong Bases: Strictly avoid organolithiums or Grignards in the presence of this linker.

Module 4: Standardized Protocol

This protocol is designed for the alkylation of a Phenol or Secondary Amine .

Materials
  • Substrate: 1.0 equiv (Phenol/Amine)

  • Reagent: 2-(2-Bromoethoxy)-1,1-difluoroethane (1.2 - 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Additive: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Workflow
  • Pre-activation:

    • Charge the reaction vessel with the Substrate and

      
       in DMF.
      
    • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of the phenoxide/anion).

    • Visual Check: Suspension should become finer; color change often observed for phenols.

  • Reagent Addition:

    • Add KI (catalytic).

    • Add 2-(2-Bromoethoxy)-1,1-difluoroethane dropwise. Do not dump it in all at once if working on >5g scale to avoid local exotherms.

  • Reaction:

    • Heat to 50–60°C .

    • Critical: Do not exceed 80°C initially. Monitor by LCMS/TLC at 2 hours.

    • If reaction is slow after 4 hours, boost temp to 70°C.

  • Work-up:

    • Dilute with EtOAc.[6] Wash 3x with water (to remove DMF).

    • Note: The product is lipophilic. Ensure no product is lost in the aqueous layer if the core structure is polar.

Troubleshooting Logic Flow

Troubleshooting Start Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Product Formed (Good Yield) CheckLCMS->Result1 Target Mass Result2 Elimination Product (Vinyl Ether) CheckLCMS->Result2 Mass - 82 Da Result3 No Reaction / Slow CheckLCMS->Result3 SM Remaining ActionElim 1. Lower Temp 2. Switch to Cs2CO3 3. Dilute Concentration Result2->ActionElim ActionSlow 1. Add KI (Finkelstein) 2. Switch Solvent (DMF) 3. Increase Temp (Caution) Result3->ActionSlow

Caption: Figure 2. Decision tree for reaction optimization based on intermediate monitoring.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Stability, and Properties." Journal of Medicinal Chemistry, 60(2), 797–804. Link

    • Context: Establishes the stability profile of the group and general alkylation str
  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 60(6), 1626–1631. Link

    • Context: Explains the electronic properties (lipophilicity/H-bonding)
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

    • Context: Foundational reference for the KI catalytic cycle (Finkelstein reaction) recommended in Module 3.
  • Grovenstein, E., et al. (1953). "The Role of the Base in the Elimination Reaction of Beta-Haloethers." Journal of the American Chemical Society, 75(11), 2606–2609.

Sources

Alternative reagents to replace 2-(2-Bromoethoxy)-1,1-difluoroethane in failed syntheses

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Failed Syntheses with 2-(2-Bromoethoxy)-1,1-difluoroethane and Identifying Superior Alternative Reagents.

Welcome to the technical support center. As Senior Application Scientists, we understand that incorporating unique structural motifs like the 2,2-difluoroethoxyethyl group is crucial for modern drug discovery, often enhancing metabolic stability and bioavailability.[1][2] However, the reagents used for these transformations can be challenging. This guide provides in-depth troubleshooting for syntheses involving 2-(2-Bromoethoxy)-1,1-difluoroethane and details robust alternative strategies to ensure the success of your experimental goals.

Part 1: Frequently Asked Questions - Troubleshooting Failed Reactions

This section addresses the common failure points when using 2-(2-Bromoethoxy)-1,1-difluoroethane, which is typically employed in Williamson ether syntheses.[3]

Q1: My reaction yield is low or zero. What are the most likely causes?

Failure to form the desired ether via this route is often rooted in the fundamental principles of the SN2 reaction mechanism.[3][4] The Williamson ether synthesis involves the attack of a nucleophilic alkoxide (generated from your substrate alcohol or phenol) on the electrophilic carbon of the alkyl halide.[5] Several factors can impede this process.

  • Inefficient Alkoxide Formation: The alcohol or phenol starting material must be fully deprotonated to form a potent nucleophile.[3] If the base used is not strong enough (pKa of the conjugate acid should be significantly higher than the alcohol's pKa of ~16-18), the equilibrium will not favor the alkoxide, leading to a sluggish or incomplete reaction. For typical alcohols, sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they deprotonate the alcohol irreversibly.[4]

  • Poor Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the alkoxide anion "naked" and highly nucleophilic.[6] Protic solvents, such as ethanol or water, will solvate the alkoxide itself through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[6]

  • Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk. If your substrate alcohol is secondary or tertiary, the resulting alkoxide may be too hindered to efficiently attack the electrophile.[4] Similarly, while the primary bromide of 2-(2-Bromoethoxy)-1,1-difluoroethane is a good electrophile, complex molecular architecture near the reaction center can prevent the necessary backside attack.[4]

Q2: I see multiple byproducts in my analysis. What side reactions are occurring?

The most common side reaction in a Williamson ether synthesis is the E2 elimination.[4][6]

  • E2 Elimination: Alkoxides are not only strong nucleophiles but also strong bases.[4] Instead of attacking the carbon atom (SN2 pathway), the alkoxide can abstract a proton from the carbon adjacent to the bromine, leading to the formation of an alkene and your unreacted starting alcohol. This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under harsh conditions (e.g., high temperatures).[4] In the case of 2-(2-Bromoethoxy)-1,1-difluoroethane, this would lead to the formation of 1-(vinyloxy)-2,2-difluoroethane.

Q3: Before abandoning the reagent, what optimization steps can I take?

If the reaction shows some product formation, optimization is a worthwhile endeavor. Consider the following systematic adjustments.

ProblemPotential CauseRecommended Solution
No or Low Conversion Incomplete deprotonation of the alcohol/phenol.Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH). Ensure anhydrous conditions.[3][4]
Low nucleophilicity of the alkoxide.Change the solvent to a polar aprotic solvent such as anhydrous DMF or DMSO to enhance nucleophilicity.[6]
Insufficient reactivity of the electrophile.Add a catalytic amount of sodium iodide (NaI). The iodide will displace the bromide in a Finkelstein reaction to form the more reactive iodo-analogue in situ.
Byproduct Formation E2 elimination is competing with SN2 substitution.Use a less sterically hindered base if possible. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and slowly warm to room temperature).[4]
General Low Yield Reagent purity and stoichiometry issues.Verify the purity of all reagents and solvents. Ensure solvents are anhydrous. Confirm that the stoichiometry is correct, sometimes a slight excess of the alkylating agent can be beneficial.
Part 2: A Decision-Making Workflow for Your Synthesis

Before proceeding to alternative reagents, use the following workflow to guide your decision-making process.

G start Failed Synthesis with 2-(2-Bromoethoxy)-1,1-difluoroethane check_trace Is any desired product detected? start->check_trace optimize Optimize Reaction: - Stronger Base (NaH) - Polar Aprotic Solvent (DMF) - Lower Temperature - Add Catalytic NaI check_trace->optimize Yes alternatives Proceed to Alternative Reagents check_trace->alternatives No re_evaluate Re-run Optimized Reaction optimize->re_evaluate success Successful Synthesis re_evaluate->success Improved Yield failure Synthesis Still Fails or Yield is Unacceptable re_evaluate->failure No Improvement failure->alternatives

Caption: Troubleshooting workflow for failed fluoroalkylation reactions.

Part 3: Alternative Reagents and Superior Synthetic Strategies

If optimization fails, a change in strategy is required. The issue often lies with the leaving group or the inherent reactivity of the electrophile. Here are two field-proven alternative approaches.

Alternative 1: Enhance the Leaving Group with a Sulfonate Ester

The bromide in your starting material is a good leaving group, but it is not the best. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are far superior leaving groups, making the subsequent SN2 reaction faster and more efficient, often proceeding under milder conditions.

The Strategy: Convert the corresponding alcohol, 2-(2,2-difluoroethoxy)ethanol, into its tosylate derivative. This creates a much more reactive electrophile.

G cluster_step1 Step 1: Tosylate Formation cluster_step2 Step 2: Ether Synthesis alcohol 2-(2,2-difluoroethoxy)ethanol (Precursor) tosylate 2-(2,2-Difluoroethoxy)ethyl Tosylate (Highly Reactive Electrophile) alcohol->tosylate Tosylation tosyl_chloride Tosyl Chloride (TsCl) Pyridine product Desired Ether Product (R-O-CH₂CH₂-O-CF₂H) tosylate->product substrate_alkoxide Your Substrate Alkoxide (R-O⁻Na⁺) substrate_alkoxide->product SN2 Reaction

Caption: Synthetic strategy using a highly reactive tosylate intermediate.

Experimental Protocol: Preparation of 2-(2,2-Difluoroethoxy)ethyl Tosylate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2,2-difluoroethoxy)ethanol (1.0 eq).

  • Solvent: Dissolve the alcohol in anhydrous pyridine or dichloromethane (DCM) at 0 °C (ice bath).

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding cold water. If using DCM, separate the organic layer. If using pyridine, extract the product into ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Once you have the pure tosylate, you can perform the Williamson ether synthesis using your substrate alcohol under standard conditions, likely with improved results.

Feature2-(2-Bromoethoxy)-1,1-difluoroethane2-(2,2-Difluoroethoxy)ethyl Tosylate
Leaving Group Bromide (Br⁻)Tosylate (TsO⁻)
Relative Reactivity GoodExcellent (100-1000x faster)
Preparation Typically multi-step synthesisOne step from corresponding alcohol
Side Reactions More prone to E2 eliminationLess prone to elimination due to milder conditions
Cost VariesReagents (TsCl, alcohol) are generally accessible
Alternative 2: Reverse the Polarity of Synthesis

Sometimes, the most effective change is to completely reverse the roles of the nucleophile and the electrophile.[4]

The Strategy: Instead of your substrate being the nucleophile, convert it into an electrophile (an alkyl halide or tosylate, R-X). Then, prepare the sodium alkoxide of 2-(2,2-difluoroethoxy)ethanol and use it as the nucleophile.

When to Use This Method: This strategy is superior when your substrate (R-OH) is a primary alcohol . Converting a primary alcohol to a primary alkyl halide (R-Br or R-I) creates an excellent SN2 substrate with minimal risk of elimination.[4][7]

Experimental Protocol: Reversed Polarity Williamson Ether Synthesis

  • Prepare the Nucleophile: In a flame-dried flask under an inert atmosphere, add anhydrous THF or DMF. Add sodium hydride (NaH, 1.2 eq) as a 60% dispersion in mineral oil.

  • Add the Alcohol: At 0 °C, slowly add a solution of 2-(2,2-difluoroethoxy)ethanol (1.1 eq) in the same anhydrous solvent. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases. This forms the sodium 2-(2,2-difluoroethoxy)ethoxide nucleophile.

  • Add the Electrophile: Cool the mixture back to 0 °C and add your substrate halide or tosylate (R-X, 1.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (40-60 °C) may be required depending on the reactivity of R-X.

  • Workup & Purification: Quench carefully with water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

By re-evaluating your synthetic strategy and choosing a more robust reagent or pathway, you can overcome common hurdles in fluoroalkylation chemistry and successfully synthesize your target molecules.

References
  • BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • BenchChem. (2026). Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine.
  • Smolecule. (n.d.). Buy 2,2-Difluoroethanol | 359-13-7.
  • Chad's Prep. (n.d.). Synthesis and Reactions of Ethers.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of 1,2-Dibromo-2-chloro-1,1-difluoroethane in Aryl Ether Synthesis.
  • Ando, A., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89–96.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Wester, H. J., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. Nuclear Medicine and Biology, 29(5), 551-557.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Ando, A., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 89-96.
  • Francis Academic Press. (n.d.).
  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 148-154.

Sources

Validation & Comparative

The Difluoroethoxy Advantage: Modulating LogP and Metabolic Stability in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of difluoroethoxy group on logP and logD values Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, the 2,2-difluoroethoxy group (


)  has emerged as a critical bioisostere. It occupies a unique physicochemical "Goldilocks zone" between the metabolically labile ethoxy group and the highly lipophilic 2,2,2-trifluoroethoxy moiety.

This guide provides an in-depth analysis of how the difluoroethoxy group impacts logP (lipophilicity) and logD (distribution coefficient). Unlike perfluorinated groups that drastically increase lipophilicity, the difluoroethoxy group offers a subtler modulation. It leverages the "fluorine effect" to blunt metabolic dealkylation while maintaining—or only moderately increasing—lipophilicity due to the unique hydrogen-bond donor (HBD) character of the terminal


 proton.

Mechanistic Insight: The Physicochemical Triad

To understand the impact of the difluoroethoxy group, one must look beyond simple hydrophobicity. Three competing electronic effects dictate its behavior:

  • Inductive Deactivation (Increases logP): The electronegative fluorine atoms withdraw electron density from the ether oxygen. This reduces the oxygen's Hydrogen Bond Acceptor (HBA) capability, making the molecule less water-soluble and increasing logP.

  • The "Dipole" Effect (Modulates logD): The

    
     bond creates a strong dipole. However, in the 
    
    
    
    motif, the gauche effect often aligns these dipoles in a way that reduces the overall molecular dipole moment compared to non-fluorinated analogs, altering solvation energy.
  • The Acidic Proton (Decreases logP): This is the differentiator. The proton on the terminal

    
     carbon is rendered significantly acidic (
    
    
    
    lowered) due to the gem-difluoro substitution. It becomes a weak Hydrogen Bond Donor (HBD). This interaction with water attenuates the lipophilicity increase that is typically observed with fluorination.
Diagram: The Electronic Decision Matrix

The following decision tree illustrates the logical flow for selecting the difluoroethoxy group during Lead Optimization.

G Start Lead Compound Optimization (Ether Linkage) MetabIssue Is Metabolic Stability (O-Dealkylation) a Liability? Start->MetabIssue Lipophilicity Current LogP Status? MetabIssue->Lipophilicity Yes UseEthoxy Keep Ethoxy (-OEt) Maintains solubility Risk: High Metabolism MetabIssue->UseEthoxy No UseTrifluoro Use Trifluoroethoxy (-OCH2CF3) Blocks Metabolism Risk: High LogP (+0.8-1.2) Lipophilicity->UseTrifluoro LogP is Low (<2.0) UseDifluoro SELECT Difluoroethoxy (-OCH2CHF2) Blocks Metabolism Moderate LogP (+0.2-0.5) Maintains H-Bonding Lipophilicity->UseDifluoro LogP is Optimal/High (>3.0)

Figure 1: Strategic decision tree for selecting fluoroalkoxy bioisosteres based on metabolic and lipophilic constraints.

Comparative Analysis: Ethoxy vs. Fluorinated Analogs[1]

The following data synthesizes experimental trends observed in "fluorine scan" literature (e.g., Müller et al., Purser et al.). The values represent the approximate change in logP (


) relative to the non-fluorinated parent (Ethoxy).
Table 1: Impact on Lipophilicity and Physicochemical Properties
Functional GroupStructure

logP (Approx)*
H-Bond Donor (HBD)H-Bond Acceptor (HBA)Metabolic Stability
Ethoxy

0.0 (Baseline) NoneStrongLow (O-dealkylation)
Methoxy

-0.5NoneStrongLow
2,2-Difluoroethoxy

+0.2 to +0.5 Weak (Acidic C-H)WeakenedHigh
2,2,2-Trifluoroethoxy

+0.8 to +1.2NoneVery WeakVery High
Trifluoromethoxy

+1.0 to +1.4NoneNegligibleVery High

*Note:


 logP values are context-dependent and vary based on the aromatic scaffold to which the ether is attached. The "Dip" in lipophilicity for difluoroethoxy relative to trifluoroethoxy is caused by the H-bond donor capability of the 

proton.
Key Takeaway

Replacing an ethoxy group with a difluoroethoxy group typically results in a minor increase in logP (0.2–0.5 units). In contrast, moving to a trifluoroethoxy group causes a major lipophilicity jump (>0.8 units), which often leads to solubility issues or non-specific binding.

Experimental Protocols: Measuring LogP/LogD

To validate these values in your specific scaffold, two methodologies are recommended: the "Gold Standard" Shake-Flask method for absolute accuracy, and the HPLC method for high-throughput screening.

Method A: High-Throughput ChromLogD (HPLC)

Recommended for screening libraries.

Principle: Retention time on a hydrophobic stationary phase (C18) correlates linearly with logP/logD.

Protocol:

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate (pH 7.4 for logD).

    • Solvent B: Acetonitrile or Methanol.

  • Calibration: Run a set of 5–10 standards with known logP values (e.g., Propranolol, Toluene, Naphthalene) to generate a calibration curve (

    
     vs. logP).
    
  • Measurement: Inject the difluoroethoxy analog. Calculate the capacity factor

    
    .
    
  • Calculation: Derive ChromLogD from the calibration slope.

Method B: Miniaturized Shake-Flask (Gold Standard)

Recommended for late-stage lead candidates.

Protocol:

  • Preparation: Prepare saturated solvents. Mix 1-octanol and phosphate buffer (pH 7.4) and stir for 24 hours. Separate phases.

  • Dissolution: Dissolve 1 mg of the test compound in the pre-saturated octanol phase.

  • Equilibration: Add an equal volume of pre-saturated buffer. Vortex vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    
Diagram: Experimental Workflow

Experiment Sample Test Compound (Difluoroethoxy Analog) Method Select Method Sample->Method HPLC HPLC (ChromLogD) High Throughput Method->HPLC Screening Shake Shake Flask High Accuracy Method->Shake Validation Analysis LC-MS/MS or UV Quantification HPLC->Analysis Shake->Analysis Result LogD Value Analysis->Result

Figure 2: Workflow for determining lipophilicity (LogD) of fluorinated ethers.

Case Study Implications

In drug discovery, the difluoroethoxy group is often deployed when a methoxy or ethoxy group is metabolically unstable (forming phenols via CYP450).

  • Scenario: A lead compound with an ethoxy group has good potency but high clearance (

    
    ).
    
  • Modification: Changing to trifluoroethoxy drops clearance but raises logP from 3.5 to 4.5, causing poor solubility.

  • Solution: Changing to difluoroethoxy drops clearance (C-F bond strength) but only raises logP to ~3.8, preserving the solubility profile.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link

  • Linclau, B., et al. (2020).[1] Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules. Australian Journal of Chemistry. Link

Sources

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